N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a methoxy group at position 3, a methyl group at position 1 of the pyrazole ring, and a carboxamide linkage to a 4-carbamoylphenyl substituent. Its molecular formula is C₁₃H₁₄N₄O₃, with a molecular weight of 290.28 g/mol.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-17-7-10(13(16-17)20-2)12(19)15-9-5-3-8(4-6-9)11(14)18/h3-7H,1-2H3,(H2,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPOYJBLHRVSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body, influencing their function and leading to various physiological effects.
Mode of Action
It has been suggested that similar compounds may interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, or alteration of protein conformation.
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, potentially leading to a wide range of downstream effects.
Pharmacokinetics
Similar compounds have been found to exhibit a variety of adme properties, which can significantly impact their bioavailability and overall pharmacological effects.
Result of Action
Similar compounds have been found to induce a variety of molecular and cellular changes, potentially leading to various physiological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been found to interact with various enzymes and proteins in biochemical reactions. The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models.
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H14N4O3
- Molecular Weight : 262.27 g/mol
- IUPAC Name : this compound
This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
Recent studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Inhibition of Cytokines
In a study conducted by Selvam et al., various pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone, which showed 76% inhibition at 1 µM .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are also noteworthy. Research indicates that these compounds can effectively combat various bacterial strains.
Case Study: Antimicrobial Efficacy
Burguete et al. synthesized a series of pyrazole derivatives and tested them against Mycobacterium tuberculosis (MTB) and other bacterial strains. One compound showed a remarkable 98% inhibition rate against MTB at a concentration of 6.25 µg/mL, outperforming the standard drug rifampin .
Antitumor Activity
Pyrazole derivatives have also been investigated for their potential antitumor effects. The mechanism often involves the induction of apoptosis in cancer cells.
Case Study: Antitumor Mechanism
A study highlighted by Nagarapu et al. focused on a series of pyrazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The compounds induced apoptosis through caspase activation pathways, showcasing their potential as antitumor agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthetic Route Overview
- Formation of Pyrazole Ring : The initial step involves the condensation of hydrazine with appropriate carbonyl compounds.
- Substitution Reactions : Subsequent reactions introduce the carbamoyl and methoxy groups at specific positions on the pyrazole ring.
- Final Carboxamide Formation : The final step involves converting the intermediate to the desired carboxamide derivative.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Pyrazole Carboxamides
Key Observations :
- Carbamoyl vs.
Receptor Binding and Antagonism
- Cannabinoid CB1 Receptor: The compound in demonstrates high CB1 antagonism (IC₅₀ = 0.139 nM), attributed to its dichlorophenyl and pyridylmethyl substituents. In contrast, the target compound’s methoxy and carbamoyl groups may favor interactions with polar receptor residues, though experimental data are needed.
- Antimicrobial Activity: Pyrazole-4-carbaldehyde derivatives (e.g., ) show antimicrobial effects, likely due to the aldehyde group’s reactivity.
Computational Predictions
- SARS-CoV-2 Spike Glycoprotein Inhibition : A related thiazolo-pyridine carboxamide in was computationally predicted to inhibit SARS-CoV-2 spike protein binding. While the target compound’s pyrazole core differs, its carboxamide group may similarly engage viral targets through hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
